N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide
Brand Name: Vulcanchem
CAS No.: 22684-91-9
VCID: VC0130910
InChI: InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
SMILES: C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide

CAS No.: 22684-91-9

Cat. No.: VC0130910

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide - 22684-91-9

Specification

CAS No. 22684-91-9
Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name 3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide
Standard InChI InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
Standard InChI Key QJCSDPQQGVJGQY-UHFFFAOYSA-N
SMILES C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]
Canonical SMILES C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Introduction

Chemical Properties and Structure

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide possesses distinct chemical properties that define its behavior in biological systems and chemical reactions. The compound is characterized by a molecular formula of C19H21NO2 and a molecular weight of 295.4 g/mol. The IUPAC name for this compound is 3-(6H-benzo[c]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide, reflecting its complex chemical structure.

The table below summarizes the key chemical identifiers and physical properties of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide:

PropertyValue
CAS Number22684-91-9
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
IUPAC Name3-(6H-benzo[c]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide
Standard InChIInChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
Standard InChIKeyQJCSDPQQGVJGQY-UHFFFAOYSA-N
SMILESCN+(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]
Canonical SMILESCN+(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

The structural complexity of this compound arises from its tricyclic core, which consists of two benzene rings connected through an oxepin ring system. The N-oxide functional group is positioned on the dimethylamine moiety attached to the but-3-en-1 side chain, creating a quaternary ammonium structure with a negative charge on the oxygen. This zwitterionic character influences the compound's solubility profile and potential for interaction with biological targets.

Synthesis and Preparation

The synthesis of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide typically involves oxidation reactions of doxepin or structurally related precursors. The specific synthetic route can vary depending on the starting materials available and the desired purity of the final product.

A general synthetic approach involves the selective oxidation of the tertiary amine nitrogen in doxepin using appropriate oxidizing agents. Common oxidizing agents for N-oxide formation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium tungstate catalyzed hydrogen peroxide systems. The reaction conditions must be carefully controlled to ensure selective oxidation of the nitrogen while preserving other structural elements of the molecule.

The synthesis typically progresses through the following general steps:

  • Preparation or procurement of doxepin as the starting material

  • Protection of any sensitive functional groups if necessary

  • Selective oxidation of the tertiary amine to form the N-oxide

  • Purification steps, which may include crystallization, chromatography, or other separation techniques

  • Characterization and quality control of the final product

The yield and purity of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide can be influenced by reaction parameters such as temperature, solvent choice, reaction time, and the specific oxidizing agent employed. Optimizing these conditions is crucial for achieving high-quality material suitable for research purposes.

Current Research Status

Research specifically focused on N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide remains limited compared to the extensive literature available on doxepin itself. The compound is primarily categorized as a research chemical, with its main relevance being in the context of pharmaceutical impurity profiling and quality control during doxepin manufacturing.

Current analytical methods for detecting and quantifying this compound typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry or other detection methods. These techniques are essential for ensuring the purity of pharmaceutical doxepin and understanding the formation and behavior of impurities during synthesis and storage.

The limited research on this specific N-oxide derivative represents a gap in the scientific literature, particularly considering the potential biological activities that may differ from the parent compound. Future research directions might include:

  • Detailed receptor binding studies to characterize its pharmacological profile

  • Metabolic stability and pharmacokinetic investigations

  • Structure-activity relationship studies comparing various doxepin derivatives

  • Potential applications in drug delivery or as alternative therapeutic agents

  • Synthesis of more selective or efficacious analogs based on the N-oxide structure

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